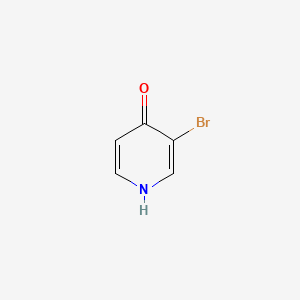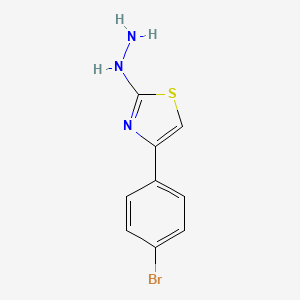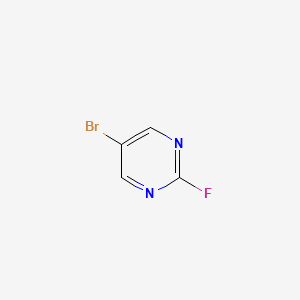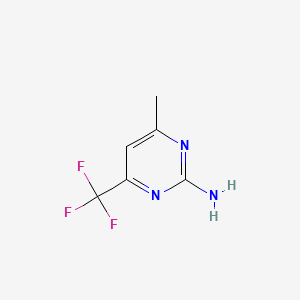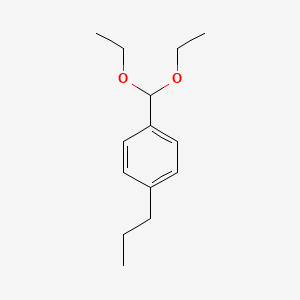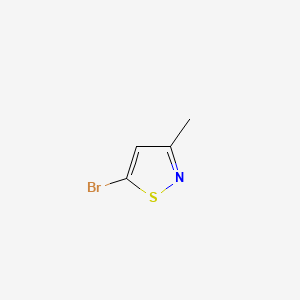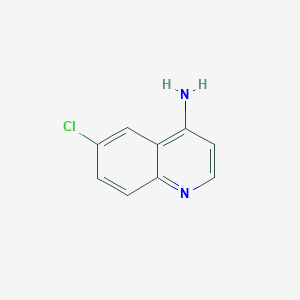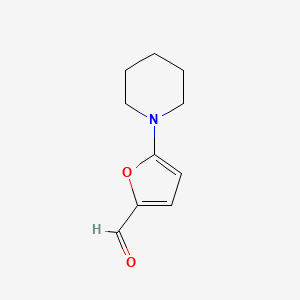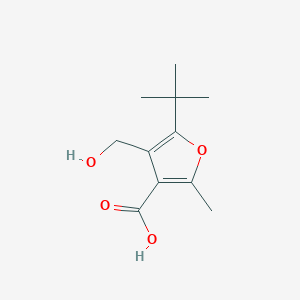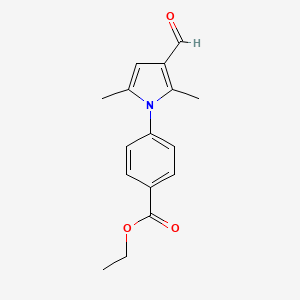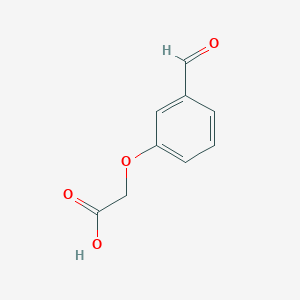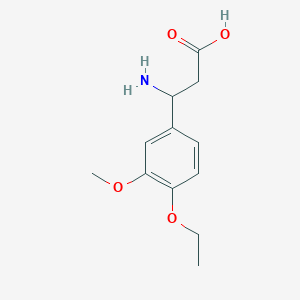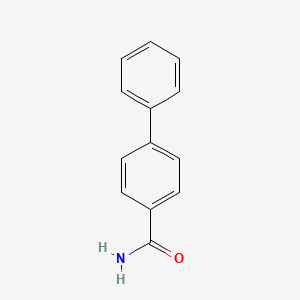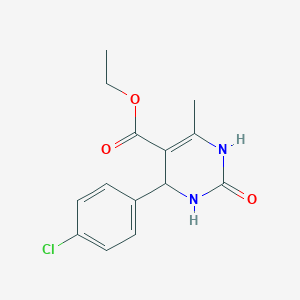![molecular formula C8H11NO2 B1268928 2-[(Dimethylamino)methylen]cyclopentan-1,3-dion CAS No. 85302-06-3](/img/structure/B1268928.png)
2-[(Dimethylamino)methylen]cyclopentan-1,3-dion
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary targets of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione are currently unknown. This compound is a relatively new entity in the field of biochemistry, and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is known that the compound has a unique five-membered ring structure, which includes a methylene carbonyl group and a dimethylamino group . These functional groups may play a crucial role in its interaction with biological targets.
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the compound’s role in various biochemical pathways .
Pharmacokinetics
It is known that the compound is soluble in water, alcohols, and ether solvents , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione’s action are currently unknown. As this compound is further studied, we will gain a better understanding of its effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione. For instance, the compound’s solubility in various solvents suggests that it may behave differently in hydrophilic (water-loving) versus hydrophobic (water-hating) environments . Additionally, the compound’s stability at room temperature suggests that it may be sensitive to temperature changes.
Biochemische Analyse
Biochemical Properties
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to interact with enzymes involved in the synthesis and degradation of cyclic compounds. The compound’s structure allows it to form stable complexes with these enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction . Additionally, 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione can bind to proteins, altering their conformation and function. This interaction is crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Cellular Effects
The effects of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key signaling molecules, thereby affecting downstream cellular responses. For example, it can enhance or inhibit the activity of kinases and phosphatases, leading to changes in phosphorylation states of target proteins . Furthermore, 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. This modulation of gene expression can result in altered cellular metabolism, affecting processes such as energy production, biosynthesis, and degradation of cellular components.
Molecular Mechanism
The molecular mechanism of action of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces . Additionally, 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione can interact with DNA-binding proteins, influencing the transcription of specific genes. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, thereby affecting overall cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione is relatively stable at room temperature, with a predicted melting point of 61.94°C and a boiling point of approximately 255.9°C . Over extended periods, the compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies in in vitro and in vivo settings have indicated that prolonged exposure to 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, at high doses, 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione may exhibit toxic or adverse effects, including cytotoxicity, organ damage, and alterations in metabolic processes. These findings highlight the importance of dosage optimization in experimental studies to achieve desired outcomes while minimizing potential adverse effects.
Metabolic Pathways
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione, influencing its metabolic flux and the levels of metabolites produced. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular localization and accumulation . Additionally, binding proteins can sequester 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione, affecting its bioavailability and distribution within different cellular compartments. These transport and distribution mechanisms are critical for understanding the compound’s pharmacodynamics and its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be directed to the mitochondria, affecting mitochondrial function and energy production. Understanding the subcellular localization of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione is essential for elucidating its mechanism of action and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione typically involves the reaction of cyclopentane-1,3-dione with dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentane-1,3-dione derivatives.
Reduction: Formation of reduced cyclopentane derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,3-dione: A precursor in the synthesis of 2-[(Dimethylamino)methylene]cyclopentane-1,3-dione.
Dimethylamine: A reagent used in the synthesis of the compound.
Cyclopentane derivatives: Compounds with similar structural features and reactivity.
Uniqueness
2-[(Dimethylamino)methylene]cyclopentane-1,3-dione is unique due to its specific reactivity and the presence of the dimethylamino group, which imparts distinct chemical properties. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-(dimethylaminomethylidene)cyclopentane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-9(2)5-6-7(10)3-4-8(6)11/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGURTAONFNVCSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349155 | |
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85302-06-3 | |
| Record name | 2-[(dimethylamino)methylene]cyclopentane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


